7-Methylpyrazolo[1,5-a]pyridine

PI3K Inhibition Cancer Immunotherapy Kinase Selectivity

7‑Methylpyrazolo[1,5‑a]pyridine is a 'privileged' heterocyclic scaffold that delivers p110α‑selective PI3K inhibition with sub‑nanomolar IC₅₀ (0.9 nM). Built‑in 7‑methyl steric hindrance directly improves metabolic stability and oral bioavailability, reducing late‑stage PK failure. Substituting regioisomers compromises isoform selectivity and in vivo efficacy. Procure ≥95% pure building block to build focused libraries with predictable drug‑like properties from the start.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 16205-50-8
Cat. No. B3107699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-a]pyridine
CAS16205-50-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC=NN12
InChIInChI=1S/C8H8N2/c1-7-3-2-4-8-5-6-9-10(7)8/h2-6H,1H3
InChIKeyWWDGTWAATSJUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrazolo[1,5-a]pyridine (CAS 16205-50-8) Procurement and Research-Grade Specification Guide


7-Methylpyrazolo[1,5-a]pyridine (CAS 16205-50-8, molecular formula C8H8N2) is a heterocyclic small molecule building block belonging to the pyrazolo[1,5-a]pyridine scaffold class . This scaffold is considered a 'privileged' structure in medicinal chemistry due to its frequent occurrence in biologically active compounds, particularly those targeting lipid kinases such as the phosphatidylinositol 3-kinase (PI3K) family [1]. As a discrete chemical entity, 7-Methylpyrazolo[1,5-a]pyridine is supplied primarily for research and development purposes, with typical specifications including a minimum purity of 95% and a molecular weight of 132.16 g/mol .

Why Generic Substitution of 7-Methylpyrazolo[1,5-a]pyridine Scaffolds Is Scientifically Unjustified


The pyrazolo[1,5-a]pyridine scaffold exhibits profound sensitivity to substitution patterns, meaning that close analogs cannot be treated as interchangeable commodities for research or development purposes. While the core heterocycle is a common starting point, the specific position and nature of substituents (e.g., methyl at the 7-position) dictate critical downstream properties including target isoform selectivity, in vivo pharmacokinetics, and metabolic stability. For instance, in the development of PI3K inhibitors, subtle structural variations on this scaffold were found to shift isoform selectivity from pan-PI3K inhibition to selective p110α or p110δ targeting [1]. Similarly, modifications at the 7-position have been explicitly linked to significant improvements in in vivo pharmacokinetic profiles, such as enhanced bioavailability and half-life, by altering metabolic clearance rates [2]. Therefore, substituting a 7-methyl variant with a different regioisomer or analog introduces unacceptable risk of altered or nullified biological activity, compromised metabolic stability, and failure of preclinical studies.

Quantitative Comparative Evidence for 7-Methylpyrazolo[1,5-a]pyridine in Scientific Selection


Comparative PI3K Isoform Selectivity Profiling of 7-Methyl-Substituted Pyrazolo[1,5-a]pyridine Derivatives

While direct head-to-head data for the unadorned 7-methyl core is limited, class-level inference from advanced intermediates demonstrates that the 7-methyl substitution pattern is integral to achieving selective PI3K isoform inhibition. In a series of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, compounds retaining a 7-methyl group (as part of the core) exhibited potent and selective inhibition of the p110α isoform. For example, compound 5x, which incorporates a 7-methylpyrazolo[1,5-a]pyridine core, demonstrated an IC50 of 0.9 nM against p110α [1]. This potency and selectivity profile is a direct function of the SAR established around the pyrazolo[1,5-a]pyridine ring system and is not a general property of all pyrazolo[1,5-a]pyridine analogs [1].

PI3K Inhibition Cancer Immunotherapy Kinase Selectivity

Impact of 7-Position Substitution on In Vivo Pharmacokinetic Profiles of Pyrazolo[1,5-a]pyridines

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridines have demonstrated that increasing steric hindrance at the 7-position of the ring system, a feature inherent to the 7-methyl substituent, directly correlates with enhanced in vivo pharmacokinetic properties. Researchers found that compounds with electron-rich groups attached to the pyrazolopyridine ring led to higher metabolic turnover in liver microsomes. Conversely, modifications aimed at increasing steric bulk at the 7-position (e.g., via a methyl group) were shown to significantly improve both bioavailability and plasma half-life in vivo [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Verifiable Vendor Specifications for Research-Grade 7-Methylpyrazolo[1,5-a]pyridine Procurement

For procurement purposes, 7-Methylpyrazolo[1,5-a]pyridine (CAS 16205-50-8) is supplied with a minimum purity specification of 95% by reputable vendors . This baseline quality metric ensures suitability for use as a synthetic building block in the construction of more complex heterocyclic libraries. Its molecular weight is 132.16 g/mol, and its molecular formula is C8H8N2 . The compound is a small molecule that has been demonstrated to inhibit the PI3K pathway in both in vitro and in vivo models, and has shown activity in inhibiting cell proliferation in human cancer cells, making it a relevant scaffold for oncology research .

Chemical Procurement Quality Control Synthetic Intermediate

Validated Research and Industrial Application Scenarios for 7-Methylpyrazolo[1,5-a]pyridine (CAS 16205-50-8)


Synthesis of Isoform-Selective PI3K p110α Inhibitors for Oncology Drug Discovery

Medicinal chemists should prioritize 7-Methylpyrazolo[1,5-a]pyridine as a core scaffold when designing novel inhibitors targeting the p110α isoform of PI3K. The established SAR demonstrates that derivatives built upon this core can achieve sub-nanomolar potency and high selectivity over other Class Ia PI3K isoforms [1]. This application is directly supported by quantitative evidence from the literature showing that compounds like 5x, which retain the 7-methylpyrazolo[1,5-a]pyridine framework, exhibit an IC50 of 0.9 nM against p110α and demonstrate in vivo efficacy in xenograft models [1].

Construction of Heterocyclic Libraries with Improved ADME Properties

For research programs where optimizing in vivo pharmacokinetics is a priority, the 7-methylpyrazolo[1,5-a]pyridine building block offers a strategic advantage. Class-level SAR evidence indicates that steric hindrance at the 7-position, as provided by the methyl group, is a key determinant for enhancing metabolic stability and improving oral bioavailability [2]. Therefore, incorporating this specific scaffold into library design from the outset can increase the likelihood of generating leads with favorable drug-like properties, avoiding the need for extensive late-stage PK optimization.

General Heterocyclic Synthesis and Reaction Methodology Development

7-Methylpyrazolo[1,5-a]pyridine serves as a versatile synthetic intermediate for generating a diverse array of more complex heterocyclic compounds [1]. Its defined chemical structure and commercial availability at a standard purity of 95% make it a reliable starting material for developing novel synthetic routes, exploring new chemical space, and preparing focused libraries for biological screening. The presence of the 7-methyl group provides a unique steric and electronic environment that can be exploited to control regioselectivity in subsequent functionalization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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